(S,2E,6E)-Dehydroxy Pitavastatin

Description

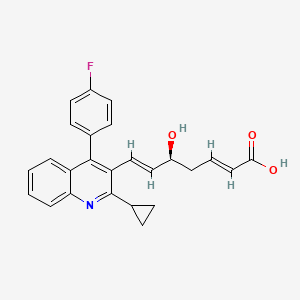

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H22FNO3 |

|---|---|

Molecular Weight |

403.4 g/mol |

IUPAC Name |

(2E,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-5-hydroxyhepta-2,6-dienoic acid |

InChI |

InChI=1S/C25H22FNO3/c26-18-12-10-16(11-13-18)24-20-5-1-2-6-22(20)27-25(17-8-9-17)21(24)15-14-19(28)4-3-7-23(29)30/h1-3,5-7,10-15,17,19,28H,4,8-9H2,(H,29,30)/b7-3+,15-14+/t19-/m0/s1 |

InChI Key |

WSNVKKDLFVDTFD-GGBYPUJMSA-N |

Isomeric SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C/C=C/C(=O)O)O)C4=CC=C(C=C4)F |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC=CC(=O)O)O)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S,2e,6e Dehydroxy Pitavastatin

Design and Optimization of Stereoselective Synthetic Routes to (S,2E,6E)-Dehydroxy Pitavastatin (B1663618)

The synthesis of (S,2E,6E)-Dehydroxy Pitavastatin, a specific stereoisomer and analogue of the cholesterol-lowering drug Pitavastatin, necessitates a high degree of precision in controlling molecular geometry. The focus lies on methodologies that can selectively produce the desired (S) configuration at the relevant chiral center and the (E) configuration for both double bonds in the heptenoic acid side chain, while also managing the absence of the hydroxyl groups characteristic of the parent compound.

Enantioselective and Diastereoselective Catalysis for Dehydroxylation and Olefin Formation

The creation of the specific stereochemistry in this compound hinges on the use of advanced catalytic methods. While the target molecule is "dehydroxy," the synthetic strategies often draw from the established principles of synthesizing the chiral side chains of statins.

Enantioselective Catalysis: The introduction of the key chiral center with the (S) configuration is a critical step. Biocatalysis, in particular, has shown immense potential for the enantioselective synthesis of key statin intermediates. nih.gov For instance, enzymes like deoxyribose-5-phosphate aldolase (B8822740) (DERA) can be used in one-pot tandem aldol (B89426) reactions to create intermediates with multiple stereogenic centers with high enantiomeric excess (>99.9%) and diastereomeric excess (96.6%). nih.gov Ketoreductases (KREDs) are also employed for the stereoselective reduction of ketone precursors to furnish the desired chiral alcohol, which can then be further manipulated. researchgate.netrsc.org In the context of the dehydroxy analogue, such enzymatic reductions could be applied to a precursor that is later deoxygenated, or the synthesis could bypass the introduction of a hydroxyl group altogether by using alternative chiral building blocks.

Diastereoselective Olefin Formation: Achieving the (2E,6E) configuration of the double bonds is paramount. The Wittig reaction and its modifications, as well as the Julia-Kocienski olefination, are powerful tools for this purpose. researchgate.netrsc.org The Julia-Kocienski olefination, in particular, is noted for its high stereoselectivity, capable of producing E/Z ratios of up to 300:1. researchgate.net This reaction typically involves a lactonized statin side-chain precursor and a sulfone derivative of the heterocyclic core, leading to the desired (E)-olefin with high purity. researchgate.net

| Catalytic Method | Key Transformation | Stereochemical Control | Reference |

| Deoxyribose-5-phosphate aldolase (DERA) | Aldol reaction | Enantioselective and Diastereoselective | nih.gov |

| Ketoreductase (KRED) | Ketone reduction | Enantioselective | researchgate.netrsc.org |

| Julia-Kocienski Olefination | Olefin formation | Diastereoselective (High E-selectivity) | researchgate.net |

| Wittig Reaction | Olefin formation | Diastereoselective | rsc.orgresearchgate.net |

Strategic Retrosynthetic Analysis of the this compound Scaffold

A logical retrosynthetic analysis of this compound breaks the molecule down into simpler, synthetically accessible precursors. The primary disconnections are typically made at the C6-C7 olefinic bond and within the chiral side chain.

A common retrosynthetic approach for Pitavastatin and its analogues involves disconnecting the molecule via a Wittig or Julia-Kocienski reaction. researchgate.netderpharmachemica.com This leads to two key fragments:

A heterocyclic phosphonium (B103445) salt or sulfone, such as (2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methyltriphenylphosphonium bromide. derpharmachemica.comgoogle.com

A chiral aldehyde or ketone precursor for the side chain. For this compound, this would be a C6 aldehyde that already contains the (S) chiral center and the C2-C3 double bond.

Further retrosynthesis of the side-chain aldehyde would involve breaking it down into smaller, achiral starting materials, from which the stereochemistry is installed using asymmetric reactions.

Novel Reagents and Reaction Conditions for Specific Bond Formations

The quest for efficiency and selectivity in the synthesis of statin analogues has led to the development of novel reagents and reaction conditions.

Bismuth-Promoted Reactions: An efficient synthesis of the Pitavastatin side chain has been reported using a diastereoselective bismuth-promoted two-component hemiacetal/oxa-Michael addition reaction. rsc.org This method allows for the construction of the 1,3-syn-diol acetal (B89532) motif with excellent stereocontrol, which can serve as a precursor to the desired side chain. rsc.org

Organometallic Reagents for Olefin Synthesis: Research into new organometallic reagents, for example those based on zirconium, offers alternative pathways for stereocontrolled olefin synthesis. princeton.edu

Optimized Olefination Conditions: The Julia-Kocienski olefination has been highlighted as a superior alternative to the traditional Wittig reaction for coupling the side chain and the heterocyclic core in Pitavastatin synthesis. This method often results in a significantly lower percentage of the undesired Z-isomer. derpharmachemica.com

Minimization of Undesired Isomers and Byproducts in Synthetic Pathways

A significant challenge in the synthesis of Pitavastatin and its analogues is the formation of isomeric impurities. The (Z)-isomer of the C6-C7 double bond is a common byproduct in Wittig reactions. derpharmachemica.comnih.gov Studies have shown that the choice of reaction can dramatically influence the E/Z ratio. For instance, a traditional Wittig approach might yield 20-30% of the Z-isomer, whereas a Julia olefination can reduce this to below 2%. derpharmachemica.com

Other process-related impurities can arise from degradation or side reactions. For example, various dehydroxy and oxidized impurities of Pitavastatin have been identified. derpharmachemica.comsemanticscholar.org Understanding the formation pathways of these impurities is crucial for optimizing reaction conditions (e.g., temperature, reagents, solvents) to maximize the yield and purity of the desired this compound. Simple purification techniques, such as crystallization, can be effective in removing impurities if applied at the appropriate stage. researchgate.netgoogle.com

Synthesis and Characterization of Chiral Precursors and Intermediates to this compound

The synthesis of the heterocyclic core, (2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol, is also a well-established procedure. derpharmachemica.com This alcohol is then typically converted to a more reactive species, such as a phosphonium salt or a sulfone, in preparation for the coupling reaction with the side-chain fragment. derpharmachemica.com

The characterization of these intermediates and the final product relies on a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) is essential for structural elucidation and confirming the stereochemistry of the molecule. nih.gov High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are used to determine the purity and quantify isomeric and other impurities. researchgate.netsemanticscholar.org

| Intermediate Type | Synthetic Method | Key Features | Characterization Techniques |

| Chiral Side-Chain Precursor | Chemoenzymatic reduction | High enantiomeric excess (>99%) | HPLC, NMR |

| Heterocyclic Core | Multi-step organic synthesis | Functionalized quinoline (B57606) | NMR, Mass Spectrometry |

| Phosphonium Salt/Sulfone | Conversion from heterocyclic alcohol | Activated for olefination | NMR, X-ray crystallography google.com |

Application of Green Chemistry Principles in the Synthesis of this compound

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact. researchgate.netnih.gov The synthesis of statins provides several examples of how these principles can be applied effectively.

Biocatalysis: The use of enzymes, such as ketoreductases and dehydrogenases, operates under mild, aqueous conditions, reducing the need for harsh reagents and organic solvents. researchgate.netrsc.org These enzymatic processes are often highly selective, which minimizes waste from byproducts. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a key goal. One-pot cascade syntheses and multicomponent reactions are strategies that can improve atom economy. nih.gov

Reduction of Waste: A key metric in green chemistry is the E-factor (kg of waste per kg of product). By employing biocatalytic steps, the E-factor for the synthesis of a key atorvastatin (B1662188) intermediate was reduced to 5.8 (excluding process water). rsc.org Similar principles can be applied to the synthesis of this compound to create a more sustainable process.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, or even running reactions in water, is a central tenet of green chemistry. nih.gov

By integrating these green chemistry approaches, the synthesis of this compound can be made more efficient, safer, and environmentally sustainable.

Process Chemistry Research for Scalable Production of this compound

The industrial-scale production of this compound necessitates the development of robust, cost-effective, and environmentally benign synthetic processes. Research in this area has explored various methodologies to optimize yield, purity, and scalability while minimizing the use of hazardous reagents and complex purification techniques.

A significant challenge in the synthesis of statin side chains is the stereoselective construction of chiral centers. mdpi.com One of the most promising routes for synthesizing the characteristic dihydroxy heptanoic acid side chain of statins involves the use of deoxyribose-5-phosphate aldolase (DERA). mdpi.comderpharmachemica.com This biocatalytic approach offers high stereoselectivity. mdpi.com

Process development for Pitavastatin has evaluated several methods, including optical resolution via diastereomeric salt formation and asymmetric synthesis characterized by an aldol reaction using a Titanium catalyst. pharm.or.jp The latter method aims to obtain the optically active molecule directly. pharm.or.jp

For large-scale production, processes that avoid pyrophoric reagents like n-butyl lithium are preferred for safety and handling reasons. google.com An improved process for preparing highly pure Pitavastatin and its intermediates focuses on controlling impurities at their origin through simple purification techniques. google.com This approach is crucial for achieving the high purity required for pharmaceutical use.

One patented method for preparing Pitavastatin calcium involves the catalytic hydrogenation of a 4-benzyloxy-ethyl-acetoacetate derivative using a chiral catalyst to create the desired stereochemistry. google.com This is followed by a series of reactions including Claisen condensation, reduction, and hydroxyl protection to build the side chain, which is then coupled with the quinoline core. google.com

The table below summarizes key aspects of process chemistry research for scalable production.

| Research Focus | Key Findings & Methodologies | Scalability Considerations |

| Stereocontrol | - Asymmetric synthesis using Ti-catalyst in aldol reactions. pharm.or.jp- Use of deoxyribose-5-phosphate aldolase (DERA) for stereoselective aldol additions. mdpi.com- Catalytic hydrogenation with a chiral catalyst. google.com | - Biocatalytic methods like DERA can be challenging to scale up due to enzyme stability and cost.- Asymmetric synthesis with efficient catalysts can be highly scalable. |

| Impurity Control | - Development of processes that control impurities at their source. google.com- Use of specific analytical methods to identify and quantify chiral impurities in the side chain. google.com | - Simplified purification steps reduce solvent consumption and waste, improving overall process efficiency and cost-effectiveness on a large scale. |

| Reagent Selection | - Avoidance of hazardous and expensive reagents like n-butyl lithium and sodium hydride. google.com | - Use of safer, more stable, and readily available reagents is critical for industrial production to ensure operational safety and reduce costs. |

| Process Optimization | - Development of continuous flow processes for the synthesis of statin side chain precursors. mdpi.com- Optimization of reaction conditions such as temperature and pH to maximize yield and purity. mdpi.com | - Continuous flow processes can offer better control over reaction parameters, leading to consistent product quality and higher throughput compared to batch processes. |

In another approach, the deprotection of a protected diol intermediate using hydrochloric acid instead of oxalic acid was explored, yielding the tert-butyl ester of Pitavastatin. google.com Such modifications in the synthetic sequence are part of ongoing process chemistry research to improve scalability and reduce production costs.

The development of stable crystalline forms of intermediates and the final API is also a key area of process research, as it impacts storage, handling, and formulation. google.com

Physicochemical and Comprehensive Structural Characterization of S,2e,6e Dehydroxy Pitavastatin

High-Resolution Mass Spectrometry for Molecular Formula Determination and Detailed Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the elucidation of the elemental composition and structural features of pharmaceutical compounds and their impurities. In the case of (S,2E,6E)-Dehydroxy Pitavastatin (B1663618), which is formed through the loss of a water molecule from Pitavastatin, its molecular formula is determined to be C25H22FNO3.

Stress degradation studies of Pitavastatin under various conditions have identified a key degradation product, designated as DP-I, which corresponds to the dehydroxy analogue. ijirse.com The electrospray ionization (ESI) mass spectrum of this impurity shows a protonated molecular ion [M+H]+ at an m/z of 404. This is consistent with the calculated molecular weight of (S,2E,6E)-Dehydroxy Pitavastatin and represents a loss of 18 atomic mass units (the mass of water) from the parent Pitavastatin molecule, which exhibits an [M+H]+ ion at m/z 422. ijirse.com

The fragmentation pathway of this compound has been investigated using tandem mass spectrometry (MS/MS). The fragmentation pattern provides valuable insights into its structure. A prominent fragment ion is observed at m/z 290. ijirse.com This fragment is also a characteristic peak in the mass spectrum of Pitavastatin itself and corresponds to the stable quinoline (B57606) core of the molecule. ijirse.com The proposed fragmentation pathway suggests the initial loss of the side chain from the quinoline moiety to generate this stable ion.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C25H22FNO3 | Inferred from ijirse.com |

| Molecular Weight | 403.45 g/mol | Calculated |

| Ionization Mode | ESI Positive | ijirse.com |

| [M+H]+ | 404 m/z | ijirse.com |

| Key Fragment Ion | 290 m/z | ijirse.com |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Stereochemical Elucidation

While detailed NMR data specifically for this compound is not extensively reported in publicly available literature, the structural elucidation of related Pitavastatin analogues and impurities heavily relies on a suite of advanced NMR techniques. nih.govderpharmachemica.com

Application of 1D (1H, 13C, 19F) and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

For a definitive structural assignment of this compound, a combination of 1D and 2D NMR experiments would be essential.

1H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the quinoline and fluorophenyl rings, as well as signals for the cyclopropyl (B3062369) group and the protons along the heptenoic acid side chain. The absence of a hydroxyl proton signal, compared to the spectrum of Pitavastatin, would be a key indicator of the dehydroxylation.

19F NMR: The fluorine-19 NMR spectrum would show a signal corresponding to the fluorine atom on the phenyl ring, which can be useful for confirming the identity of the compound.

2D NMR:

COSY (Correlation Spectroscopy): Would be used to establish the connectivity between adjacent protons, helping to trace the proton network within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate proton signals with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range correlations between protons and carbons, which is crucial for piecing together the different structural fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule.

Although specific spectral data for this compound is not available, the methodologies for the characterization of similar Pitavastatin-related compounds are well-established. nih.govderpharmachemica.com

Chiral NMR Spectroscopic Methods for Enantiomeric Purity Assessment

The enantiomeric purity of chiral compounds is a critical quality attribute. For this compound, chiral NMR spectroscopy would be the method of choice for this assessment. This can be achieved through the use of chiral solvating agents or chiral derivatizing agents, which induce chemical shift differences between the enantiomers, allowing for their quantification. While specific methods for this particular dehydroxy impurity are not detailed in the literature, methods for the separation and determination of Pitavastatin's optical isomers using liquid chromatography have been developed, which could be adapted. google.com

X-ray Crystallography for Definitive Absolute Stereochemistry and Solid-State Conformation (If Crystalline Form Obtained)

X-ray crystallography provides the most definitive evidence for the absolute stereochemistry and solid-state conformation of a crystalline compound. To date, no published X-ray crystallographic data for this compound has been found. The acquisition of such data would be contingent on the successful isolation and crystallization of this impurity in a form suitable for single-crystal X-ray diffraction analysis. Numerous polymorphic forms of Pitavastatin calcium have been characterized by X-ray powder diffraction, indicating that the parent molecule is amenable to crystallographic studies. researchgate.netgoogle.comgoogle.com

Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a valuable tool for the identification of functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretch of the carboxylic acid, C=C and C=N stretching vibrations of the quinoline ring, and C-F stretching of the fluorophenyl group. A key difference compared to the IR spectrum of Pitavastatin would be the absence or significant alteration of the broad O-H stretching band associated with the hydroxyl group that is lost.

While specific IR and Raman spectra for this compound are not publicly available, IR spectroscopy has been used to characterize Pitavastatin and its interactions, demonstrating the utility of this technique. derpharmachemica.comresearchgate.net

Chromatographic Purity Assessment and Impurity Profiling Methodologies

The purity of any pharmaceutical compound is paramount, and chromatographic techniques are the gold standard for its assessment. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed methods for the analysis of Pitavastatin and its impurities. derpharmachemica.comjapsonline.comscirp.org

A typical reversed-phase HPLC or UPLC method for the analysis of Pitavastatin and its impurities would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (like acetonitrile (B52724) or methanol), often in a gradient elution mode. japsonline.comscirp.org Detection is typically performed using a UV detector at a wavelength where both Pitavastatin and its impurities exhibit significant absorbance, often around 245-250 nm. derpharmachemica.comscirp.org

The retention time of this compound in such a system would be different from that of the parent drug and other impurities, allowing for its separation and quantification. The development and validation of such a stability-indicating method are crucial for ensuring the quality of Pitavastatin drug substance and drug products.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

The control of stereochemistry is a critical aspect of pharmaceutical development, as different enantiomers of a drug molecule can exhibit varied pharmacological and toxicological profiles. For Pitavastatin, which has chiral centers, ensuring the desired enantiomeric purity is essential. Consequently, the enantiomeric excess of impurities such as this compound must be accurately determined.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for separating and quantifying enantiomers. While a specific, validated chiral HPLC method for this compound is not explicitly detailed in the reviewed literature, methods developed for Pitavastatin and its other optical isomers provide a strong foundation for developing a suitable analytical procedure.

Several studies have reported the successful chiral separation of Pitavastatin's stereoisomers using polysaccharide-based chiral stationary phases (CSPs). google.comgoogle.com Columns such as CHIRALPAK® AD, which is based on amylose (B160209) tris(3,5-dimethylphenylcarbamate), have proven effective in resolving the enantiomers and diastereomers of Pitavastatin. google.comgoogle.com

Table 1: Exemplary Chiral HPLC Conditions for Pitavastatin Isomers

| Parameter | Condition | Reference |

|---|---|---|

| Column | CHIRALPAK® AD (250 mm x 4.6 mm) | google.com |

| Mobile Phase | n-Hexane:Ethanol (B145695) (with 1.0% Trifluoroacetic Acid) = 92:8 | google.com |

| Detection | UV | google.com |

This table presents a reported method for the chiral separation of Pitavastatin isomers, which could serve as a starting point for the development of a method for this compound.

To develop a robust chiral HPLC method for this compound, the following steps would be necessary:

Column Screening: A variety of chiral stationary phases, including different polysaccharide-based columns (e.g., amylose and cellulose (B213188) derivatives), would be screened to identify the one providing the best separation.

Mobile Phase Optimization: The composition of the mobile phase, including the ratio of the non-polar and polar organic solvents (e.g., n-hexane and an alcohol like ethanol or isopropanol), and the type and concentration of the acidic modifier (e.g., trifluoroacetic acid, formic acid), would be systematically adjusted to achieve optimal resolution and peak shape. google.com

Method Validation: Once optimal conditions are established, the method would need to be fully validated according to ICH guidelines to ensure its accuracy, precision, linearity, robustness, and sensitivity for the quantification of the enantiomeric excess of this compound.

Capillary zone electrophoresis (CZE) has also been explored for the chiral separation of Pitavastatin enantiomers, offering a rapid and accurate alternative to HPLC. nih.gov

Identification and Proposed Formation Mechanisms of Related Degradation Products and Process Impurities

This compound is a potential impurity that can arise during the synthesis of Pitavastatin or as a degradation product. Its identification and characterization are crucial for ensuring the quality and safety of the active pharmaceutical ingredient (API).

Forced degradation studies of Pitavastatin have shown the formation of a degradation product resulting from the loss of a water molecule, leading to a dehydroxylated impurity. ijirse.com This is consistent with the structure of dehydroxy pitavastatin. Mass spectrometry (MS) is a key analytical technique for identifying such impurities. In electrospray ionization mass spectrometry (ESI-MS), Pitavastatin typically shows a protonated molecular ion [M+H]⁺ at an m/z of 422. A degradation product with an [M+H]⁺ ion at m/z 404, corresponding to a loss of 18 Da (the mass of water), has been observed under both acidic and basic stress conditions. ijirse.com

Table 2: Mass Spectrometric Data of Dehydroxylated Pitavastatin Impurity

| Ion | m/z (Observed) | Proposed Structure | Reference |

|---|---|---|---|

| [M+H]⁺ | 404 | Dehydroxylated Pitavastatin | ijirse.com |

This table summarizes the mass spectrometric evidence for the formation of a dehydroxylated Pitavastatin degradation product.

Proposed Formation Mechanism:

The formation of this compound from Pitavastatin likely proceeds through a dehydration reaction, which can be catalyzed by either acidic or basic conditions.

Acid-Catalyzed Dehydration: Under acidic conditions, one of the hydroxyl groups on the heptenoic acid side chain of Pitavastatin can be protonated, forming a good leaving group (water). Subsequent elimination of water would lead to the formation of a double bond, resulting in the dehydroxylated structure. The specific stereochemistry of the resulting double bond would depend on the reaction conditions and the conformation of the intermediate carbocation.

Base-Catalyzed Dehydration: In the presence of a base, a proton can be abstracted from the carbon adjacent to the hydroxyl group. The resulting carbanion can then eliminate a hydroxide (B78521) ion to form the double bond. This E1cB (Elimination Unimolecular Conjugate Base) mechanism is a possibility for the formation of the dehydroxy impurity under basic conditions.

The specific stereochemistry of this compound suggests a controlled or stereoselective elimination process. However, without experimental data on the isolated impurity, the exact mechanism remains speculative. The "2E,6E" designation in the name refers to the configuration of the double bonds in the heptenoic acid side chain, which is also present in the parent Pitavastatin molecule. The "(S)" designation would refer to the stereochemistry at the remaining chiral center.

Further research, including the isolation and full structural elucidation of this impurity using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, is necessary to confirm its precise structure and to fully understand its formation mechanism. derpharmachemica.com

Biological and Mechanistic Research on S,2e,6e Dehydroxy Pitavastatin in Preclinical Contexts

In Vitro Enzymatic Interaction Studies: Binding and Inhibition Profiles with HMG-CoA Reductase and Other Sterol Biosynthesis Enzymes

Currently, there is a notable absence of publicly accessible data detailing the in vitro enzymatic interaction of (S,2E,6E)-Dehydroxy Pitavastatin (B1663618) with 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the primary target of statin medications. sci-hub.se While the parent compound, Pitavastatin, is a potent competitive inhibitor of this enzyme, specific binding affinities and inhibition profiles for its dehydroxylated metabolite have not been characterized in published studies. portico.org Consequently, its activity relative to other enzymes involved in the sterol biosynthesis pathway also remains uninvestigated.

Cellular Permeability and Intracellular Distribution Mechanisms of (S,2E,6E)-Dehydroxy Pitavastatin in Model Systems

Detailed studies on the cellular permeability and intracellular distribution mechanisms of this compound are not extensively documented. Research on the parent drug, Pitavastatin, indicates a blood-to-plasma concentration ratio of approximately 0.6 in several animal species, suggesting limited membrane permeability of the parent compound. portico.org However, specific data on the permeability coefficients and the involvement of transport proteins in the cellular uptake and efflux of the dehydroxy metabolite are not available.

Biotransformation Pathways and Metabolite Profiling of this compound in Isolated Microsomes and Hepatocytes

This compound, also known as M4, has been identified as a metabolite of Pitavastatin. sci-hub.se Its formation is attributed to the activity of cytochrome P450 enzymes. sci-hub.se

Investigation of Cytochrome P450 and Uridine 5'-Diphospho-glucuronosyltransferase (UGT) Enzyme Substrate Specificity

The biotransformation of Pitavastatin itself involves minimal metabolism by the cytochrome P450 system, with CYP2C9 playing a marginal role. fda.govclinpgx.orgdrugbank.com The primary metabolic pathway for Pitavastatin is glucuronidation via UGT enzymes, leading to the formation of Pitavastatin lactone. clinpgx.orgdrugbank.com One study has shown that this compound can be converted to its lactone form in monkey hepatic microsomes in the presence of UDP-glucuronic acid, suggesting it may also be a substrate for UGT enzymes. sci-hub.se

Identification and Structural Elucidation of Novel Biotransformation Products

Research has confirmed the structure of this compound as a metabolite of Pitavastatin. sci-hub.seportico.org Further biotransformation of this metabolite has been observed, with studies indicating its conversion to a lactone form. sci-hub.se The postulated metabolic pathway suggests that the acid form of dehydroxy pitavastatin is metabolized to its corresponding lactone. sci-hub.se

Molecular Effects on Key Regulatory Pathways in Cellular Lipid Metabolism (e.g., SREBP activation, LDL receptor expression in vitro)

There is a lack of specific research on the molecular effects of this compound on key regulatory pathways in cellular lipid metabolism. The parent compound, Pitavastatin, is known to inhibit cholesterol synthesis, which in turn leads to the activation of Sterol Regulatory Element-Binding Proteins (SREBPs) and the upregulation of low-density lipoprotein (LDL) receptor expression. qeios.com However, it has not been determined if the dehydroxy metabolite shares these activities or to what extent.

Comparative Pharmacodynamic Studies of this compound and Pitavastatin in Preclinical Cellular and Animal Models at the Mechanistic Level

Direct comparative pharmacodynamic studies at a mechanistic level between this compound and its parent compound, Pitavastatin, are not available in the current body of scientific literature. While extensive research has been conducted on the pharmacodynamics of Pitavastatin, demonstrating its potent HMG-CoA reductase inhibitory activity and subsequent lipid-lowering effects, similar in-depth investigations into the activity of its dehydroxy metabolite are wanting. nih.govactapharmsci.comnatap.org The primary metabolite of Pitavastatin found in plasma is the inactive lactone form, and the pharmacokinetics of this and the parent drug have been compared. nih.govnih.gov However, a detailed mechanistic comparison with this compound has not been published.

Computational Chemistry and in Silico Modeling of S,2e,6e Dehydroxy Pitavastatin

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Acidity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's structure, reactivity, and acidity.

For (S,2E,6E)-Dehydroxy Pitavastatin (B1663618), the primary structural difference from the parent Pitavastatin is the absence of a hydroxyl group on the heptenoic acid side chain. This modification is predicted to have several key electronic consequences:

Electronic Structure and Reactivity: The removal of the electron-withdrawing hydroxyl group will cause a redistribution of electron density along the side chain. This can be quantified by examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A change in the HOMO-LUMO energy gap can indicate altered chemical reactivity. Generally, a larger gap suggests greater stability. Electrostatic potential maps would visualize the change in charge distribution, highlighting new areas of electrophilic or nucleophilic potential.

Acidity Prediction (pKa): The acidity of the carboxylic acid moiety is critical for the molecule's interaction with its biological target and for its pharmacokinetic properties. The pKa value is influenced by the electronic environment. The removal of the nearby hydroxyl group, which can participate in intramolecular hydrogen bonding and exert an inductive effect, is expected to alter the pKa of the carboxylic acid. Quantum chemical calculations can provide a precise estimate of this change.

Table 1: Predicted Physicochemical Properties of Pitavastatin vs. (S,2E,6E)-Dehydroxy Pitavastatin

| Property | Pitavastatin (Parent) | This compound (Analog) | Predicted Impact of Dehydroxylation |

|---|---|---|---|

| Molecular Formula | C25H24FNO4 | C25H24FNO3 | Loss of one oxygen atom |

| Molecular Weight | 421.46 g/mol | 405.46 g/mol | Decrease in molecular weight |

| Calculated LogP | ~3.7 | ~4.2 | Increased lipophilicity |

| Predicted pKa | ~4.3 | ~4.5 | Slight increase (less acidic) |

| Polar Surface Area | 87.9 Ų | 67.7 Ų | Significant decrease |

This table contains illustrative data based on general chemical principles and data for parent compounds.

Molecular Docking and Dynamics Simulations to Predict Ligand-Protein Interactions and Binding Modes

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques for predicting how a ligand interacts with its protein target. Statins exert their primary effect by inhibiting HMG-CoA reductase. drugbank.com

Molecular Docking: Docking simulations place a ligand into the binding site of a protein and score the potential poses based on binding affinity. researchgate.net Studies on parent statins show that the dihydroxyheptanoic acid portion forms critical hydrogen bonds and ionic interactions with key residues in the HMG-CoA reductase active site, mimicking the natural substrate. nih.govresearchgate.net For this compound, docking studies would predict a significant alteration in the binding mode. The loss of the hydroxyl group removes a key hydrogen bond donor/acceptor, which could lead to a lower binding affinity compared to Pitavastatin. The simulation would seek alternative favorable interactions, possibly involving different residues or a shift in the ligand's position to compensate for the lost interaction.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can assess the stability of the predicted ligand-protein complex over time (nanoseconds to microseconds). mdpi.com An MD simulation of the this compound-HMG-CoA reductase complex would reveal the stability of the binding pose, the flexibility of the ligand within the active site, and the specific atomic interactions that are maintained throughout the simulation. researchgate.net Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would indicate the stability of the complex and the mobility of specific residues, respectively. researchgate.net

Table 2: Illustrative Docking and MD Simulation Results for HMG-CoA Reductase Binding

| Compound | Predicted Docking Score (kcal/mol) | Key Interacting Residues | Predicted Complex Stability (RMSD) |

|---|---|---|---|

| Pitavastatin | -9.5 | Arg590, Lys691, Ser684, Asp690 | Stable (< 2.0 Å) |

| This compound | -8.2 | Arg590, Lys691, Asp690 | Potentially less stable; higher fluctuation |

This table presents hypothetical data to illustrate the expected outcomes of the described computational methods.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies of Dehydroxylated Statin Analogs

QSAR and QSPR models are statistical methods that correlate a compound's structural features (descriptors) with its biological activity or physicochemical properties, respectively. nih.gov These models are valuable for predicting the activity of new analogs without the need for synthesis and testing.

A QSAR model built on a series of statin analogs could be used to predict the HMG-CoA reductase inhibitory activity of this compound. researchgate.net Key molecular descriptors that would be altered by the dehydroxylation include:

Hydrophobicity (LogP): Increased due to the removal of a polar hydroxyl group.

Topological Polar Surface Area (TPSA): Decreased.

Number of Hydrogen Bond Donors: Decreased by one.

Electronic Descriptors: Changes in partial charges on nearby atoms.

By inputting the calculated descriptors for this compound into a validated QSAR model for HMG-CoA reductase inhibitors, a quantitative prediction of its inhibitory potency (e.g., IC50) could be obtained. Similarly, QSPR models could predict properties like solubility and membrane permeability. The significant change in polarity would likely predict lower aqueous solubility but potentially higher membrane permeability compared to the parent drug.

Prediction of Metabolic Soft Spots and Non-Enzymatic Degradation Pathways through Computational Approaches

Computational tools can predict the likely sites of metabolism on a molecule and its potential for degradation through non-enzymatic pathways.

Metabolic Soft Spots: Pitavastatin itself undergoes minimal metabolism by cytochrome P450 (CYP) enzymes, primarily CYP2C9 and to a lesser extent CYP2C8. drugbank.comlivalohcp.com Its main metabolic pathway is glucuronidation via UGTs to form an inactive lactone. drugbank.comnih.gov Computational models can predict the reactivity of different parts of a molecule towards CYP enzymes. For this compound, the removal of the hydroxyl group eliminates one potential site for glucuronidation. The computational analysis would focus on whether the dehydroxylation exposes other parts of the molecule, such as the quinoline (B57606) ring or the fluorophenyl group, to increased CYP-mediated oxidation.

Non-Enzymatic Degradation: Statins exist in a pH-dependent equilibrium between the active hydroxy acid form and the inactive lactone form. nih.gov This interconversion is a non-enzymatic process. Computational models can study the thermodynamics and kinetics of this lactonization. researchgate.net The absence of the hydroxyl group in the dehydroxy analog might influence the stability of the lactone ring and the equilibrium position between the two forms under physiological conditions. Studies on other statins have shown that this equilibrium can be significantly affected by pH. nih.govresearchgate.net

Virtual Screening for Alternative Biological Targets and Off-Target Interactions

While the primary target of statins is HMG-CoA reductase, they are known to have "pleiotropic" effects, some of which may arise from off-target interactions. nih.gov Virtual screening is a computational technique used to dock a ligand against a large library of known protein structures to identify potential new targets or unintended off-targets. nih.gov

A virtual screening campaign for this compound could reveal potential interactions with other proteins. The increased lipophilicity and altered hydrogen bonding capacity of the dehydroxy analog could lead to a different off-target profile compared to Pitavastatin. For example, it might show a higher affinity for proteins with hydrophobic binding pockets and a lower affinity for those that rely on hydrogen bonding for ligand recognition. Identifying potential off-targets is crucial for understanding the full biological profile of the molecule and anticipating potential secondary effects. Research has highlighted that statins can interact with targets such as integrins and proteins involved in cell signaling pathways. drugbank.comnih.gov A virtual screen would help to prioritize which of these, or other, pathways might be modulated by this specific analog.

Advanced Analytical Method Development and Validation for S,2e,6e Dehydroxy Pitavastatin

Development of Highly Sensitive and Selective Analytical Methods for Trace Analysis in Complex Matrices

The detection and quantification of trace-level impurities such as (S,2E,6E)-Dehydroxy Pitavastatin (B1663618) require highly sensitive and selective analytical methods. The complexity of the sample matrix, which may contain the active pharmaceutical ingredient (API) at high concentrations and other related substances, necessitates a method that can distinguish the target analyte from potential interferents.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Optimization for Quantification and Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of pharmaceutical impurities due to its high sensitivity and selectivity. nih.gov The development of an LC-MS/MS method for (S,2E,6E)-Dehydroxy Pitavastatin would be modeled on existing methods for Pitavastatin and its metabolites. researchgate.netnih.gov

Chromatographic Separation: Effective chromatographic separation is crucial to resolve this compound from Pitavastatin and other impurities. A reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system is typically employed. scirp.org

Column: A C18 column, such as a BEH C18 or Zorbax SB-C18, is often used for the separation of statins and their derivatives. researchgate.netscirp.org

Mobile Phase: A common mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution containing a buffer or acid (e.g., formic acid or acetic acid). nih.govresearchgate.net A gradient elution is often preferred to achieve optimal separation of multiple components. scirp.org

Flow Rate and Temperature: The flow rate is typically maintained between 0.3 mL/min and 1.0 mL/min, and the column temperature is controlled to ensure reproducible retention times. scirp.orgjapsonline.com

Mass Spectrometric Detection: Tandem mass spectrometry provides the high selectivity needed for unambiguous identification and quantification.

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for Pitavastatin and its analogs. researchgate.netnih.gov

Multiple Reaction Monitoring (MRM): For quantification, the mass spectrometer is operated in MRM mode. This involves monitoring a specific precursor ion to product ion transition. For this compound, the precursor ion would be its protonated molecule [M+H]⁺. The exact m/z transition would need to be determined through infusion experiments with a reference standard. For context, the transition for Pitavastatin is often monitored at m/z 422.2 → 290.3. nih.gov

A summary of typical LC-MS/MS parameters for the analysis of Pitavastatin-related compounds is presented in Table 1.

Table 1: Illustrative LC-MS/MS Method Parameters for Pitavastatin and Related Compounds

| Parameter | Condition |

|---|---|

| Chromatography | UPLC/HPLC |

| Column | BEH C18 (or similar) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 0.3 - 0.5 mL/min |

| Mass Spectrometry | Tandem Quadrupole |

| Ionization Mode | ESI Positive |

| Monitored Transition (Pitavastatin) | m/z 422.2 → 290.3 nih.gov |

| Monitored Transition (Internal Standard) | Analyte-specific |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Derivatives (If Applicable)

Gas chromatography-mass spectrometry (GC-MS) is generally not the primary method for analyzing non-volatile and thermally labile compounds like statins and their direct derivatives. The high molecular weight and polarity of this compound make it unsuitable for direct GC-MS analysis without derivatization. While derivatization to create more volatile and thermally stable analogs is a possibility, there is no readily available literature to suggest this is a common or practical approach for Pitavastatin-related impurities. Therefore, the applicability of GC-MS for this specific compound is considered low.

Validation of Developed Analytical Methods According to Pharmaceutical Research Guidelines (e.g., ICH Guidelines)

Once an analytical method is developed, it must be validated to ensure its reliability, accuracy, and precision for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines (specifically Q2(R1)) for the validation of analytical procedures. japsonline.comonlinescientificresearch.com

Assessment of Precision, Accuracy, Linearity, and Range

Precision: This assesses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variation), and reproducibility (inter-laboratory variation). The precision is typically expressed as the relative standard deviation (%RSD). For impurity analysis, the %RSD should be within acceptable limits, often less than 15%. nih.govnih.gov

Accuracy: This measures the closeness of the test results obtained by the method to the true value. It is often determined by spiking the sample matrix with known amounts of the impurity at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The accuracy is expressed as the percentage recovery. For Pitavastatin and its related compounds, recovery values are typically expected to be within 98-102%. onlinescientificresearch.comsphinxsai.com

Linearity and Range: Linearity demonstrates that the test results are directly proportional to the concentration of the analyte in the sample. This is determined by analyzing a series of dilutions of the impurity standard. The linearity is evaluated by the correlation coefficient (r) of the calibration curve, which should ideally be ≥ 0.998. scirp.org The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. nih.gov

Determination of Limits of Detection (LOD) and Quantification (LOQ)

Limit of Detection (LOD): This is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): This is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For impurity analysis, the LOQ is particularly important. For Pitavastatin impurities, methods have been developed with an LOQ as low as 0.006% of the API concentration. scirp.org The LOD and LOQ are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve. onlinescientificresearch.com

Evaluation of Robustness and Specificity against Potential Interferents

Robustness: This is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters that may be varied include mobile phase composition, pH, flow rate, and column temperature. japsonline.com

Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. japsonline.com For a stability-indicating method, this involves subjecting the drug substance to stress conditions (e.g., acid, base, oxidation, heat, and light) to demonstrate that the method can separate the resulting degradation products from the main analyte. scirp.orgresearchgate.net The resolution between adjacent peaks should be greater than 1.5. researchgate.net

A summary of typical validation parameters for analytical methods of Pitavastatin and its impurities is provided in Table 2.

Table 2: Representative Validation Parameters for Pitavastatin Impurity Analysis based on ICH Guidelines

| Validation Parameter | Typical Acceptance Criteria |

|---|---|

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 98.0% - 102.0% onlinescientificresearch.com |

| Linearity (Correlation Coefficient, r) | ≥ 0.998 scirp.org |

| LOD | Signal-to-Noise Ratio ≈ 3:1 |

| LOQ | Signal-to-Noise Ratio ≈ 10:1 onlinescientificresearch.com |

| Specificity | No interference from other components |

| Robustness | %RSD of results should be within acceptable limits after minor parameter changes |

Application of Developed Methods in Stability Studies and Process Control Monitoring

The presence and quantity of this compound in the final drug product are critical quality attributes that can impact its efficacy and safety. Therefore, stability-indicating analytical methods are essential for monitoring its formation under various environmental conditions and for controlling its levels during the manufacturing process.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods

Forced degradation studies are a cornerstone of developing stability-indicating methods. In these studies, Pitavastatin is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products, including this compound. The developed analytical methods must be able to separate the main active pharmaceutical ingredient (API) from all resulting degradants.

Research has led to the development of sophisticated reverse-phase HPLC and UPLC methods for this purpose. A validated UPLC method, for instance, has demonstrated the capability to separate Pitavastatin from four potential impurities. japsonline.com Such methods typically utilize a C18 column with a gradient elution of a mobile phase consisting of an acidic buffer and an organic solvent like acetonitrile. japsonline.com The detection is commonly performed using a UV detector at a wavelength where both Pitavastatin and its impurities exhibit significant absorbance, often around 245 nm. japsonline.com

The validation of these methods is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring specificity, linearity, accuracy, precision, and robustness. The ability of the method to resolve this compound from Pitavastatin and other impurities is a key aspect of its specificity.

Application in Stability Studies

Once validated, these stability-indicating methods are employed in long-term and accelerated stability studies of Pitavastatin drug substance and product. These studies are crucial for determining the shelf-life and appropriate storage conditions. The concentration of this compound is monitored over time to ensure it remains within the established acceptance criteria. The data from these studies provide a comprehensive understanding of the degradation pathways of Pitavastatin.

Interactive Data Table: Illustrative Stability Study Data for this compound under Accelerated Conditions (40°C/75% RH)

Application in Process Control Monitoring

In addition to stability testing, these analytical methods are integral to process control during the synthesis of Pitavastatin. By monitoring the levels of this compound at various stages of the manufacturing process, chemists can optimize reaction conditions to minimize its formation. This proactive approach ensures the final product consistently meets the required purity specifications. Real-time or near-real-time monitoring using techniques like process analytical technology (PAT) coupled with UPLC can provide immediate feedback for process adjustments.

Bioanalytical Method Development for Quantifying this compound in Preclinical Biological Samples

To understand the pharmacokinetic profile and potential in-vivo effects of this compound, sensitive and selective bioanalytical methods for its quantification in preclinical biological samples such as plasma, urine, and tissue homogenates are necessary.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed. The development of an LC-MS/MS method for this compound would involve several key steps:

Sample Preparation: The first step is to extract the analyte from the complex biological matrix. This is often achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction. The goal is to remove interfering substances while maximizing the recovery of the analyte.

Chromatographic Separation: A suitable HPLC or UPLC method is developed to separate this compound from endogenous matrix components and other potential metabolites.

Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for this compound and one or more of its characteristic product ions. This highly selective detection method minimizes interference and provides excellent sensitivity. An internal standard, structurally similar to the analyte, is typically used to ensure accuracy and precision.

Method Validation

The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA). This validation includes assessing the following parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte over a defined range.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Recovery: The efficiency of the extraction process.

Matrix Effect: The influence of the biological matrix on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Interactive Data Table: Typical Validation Parameters for a Preclinical Bioanalytical LC-MS/MS Method

Q & A

Basic Research Questions

Q. How can analytical methods for (S,2E,6E)-Dehydroxy Pitavastatin be validated to ensure sensitivity and specificity in pharmacokinetic studies?

- Methodology : Follow FDA guidelines for validation parameters:

- LOD/LOQ : For Pitavastatin, LOD = 0.013 µg/ml (signal-to-noise ratio = 3), LOQ = 0.041 µg/ml (s/n = 23) .

- Robustness Testing : Vary flow rate (±0.1 mL/min) and mobile phase organic content (±2%) to assess retention time and peak symmetry stability. Use ANOVA for statistical validation .

Q. What factorial design approaches optimize the formulation of this compound for enhanced dissolution?

- Methodology : Employ a 3² full factorial design with independent variables like super disintegrant (Indion414) and sublimating agent (camphor) concentrations. Dependent variables: water absorption ratio, disintegration time, and drug release. Use software (e.g., Design Expert) to generate polynomial equations and response surface plots for optimization .

Q. How does this compound modulate lipid metabolism at the molecular level?

- Key Findings :

- Inhibits LIPG mRNA expression in colorectal cancer cell lines (DLD-1, SW620), suggesting cholesterol regulation beyond HMG-CoA reductase inhibition .

- Reduces LDL cholesterol by 33.3–54.7% and triglycerides by 13.0–28.1% in dose-dependent studies (1–16 mg/day) .

Advanced Research Questions

Q. How can contradictions in in vitro vs. in vivo efficacy data for this compound be resolved?

- Case Study : In triple-negative breast cancer (TNBC), pitavastatin (4 µM) synergizes with AKT inhibitors (AZD5363) to reduce cell viability. However, murine models require adjusted dosing due to metabolic differences. Use SRB assays for in vitro validation and pharmacokinetic modeling for translational scaling .

- Statistical Analysis : Apply two-way ANOVA with Dunnett’s test to compare combination therapies (p < 0.0001 for TNBC models) .

Q. What experimental designs screen critical variables in nanoparticle formulations of this compound?

- Methodology : Use Plackett-Burman design to evaluate factors like polymer ratio, surfactant concentration, and homogenization speed. Prioritize parameters with Pareto charts and half-normal plots for efficient optimization .

Q. How do polymorphisms in the LIPG gene influence the therapeutic response to this compound?

- Approach : Perform gene co-expression network analysis (e.g., WGCNA) on RNA-seq data from treated cell lines. Validate with CRISPR-Cas9 knockout models to isolate LIPG-mediated pathways .

Q. What statistical frameworks address variability in clinical trial outcomes for cardiovascular risk reduction?

- Example : In the REPRIEVE trial (HIV patients), pitavastatin (4 mg/day) reduced cardiovascular events by 35%. Use Markov models for budget impact analysis and Cox proportional hazards regression for survival data .

Methodological Challenges & Contradictions

Q. Why do some studies report divergent effects of this compound on cancer proliferation?

- Resolution : Context-dependent effects arise from lipid microenvironment interactions. For example:

- Pro-Proliferation : Exogenous FFAs (palmitate/oleate) enhance A549 lung cancer cell viability (p < 0.05) .

- Anti-Proliferation : Pitavastatin (0.5–4 µM) reverses FFA-induced S-phase transition via CD36/MET signaling inhibition .

Q. How can crystallographic stability issues in this compound formulations be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.